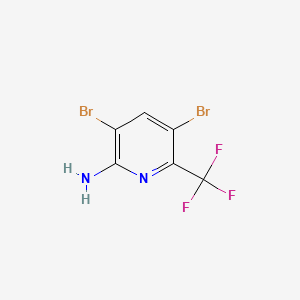

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) and their derivatives are synthesized through two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” includes a pyridine ring substituted with a trifluoromethyl group and two bromine atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Agrochemical Industry

The trifluoromethylpyridine (TFMP) derivatives, including 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .

Pharmaceutical Development

Several TFMP derivatives are utilized in pharmaceuticals. The presence of the trifluoromethyl group in drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity .

Synthesis of Crop-Protection Products

This compound is used as a chemical intermediate in the synthesis of various crop-protection products. Its high demand is attributed to its effectiveness in protecting crops from pests .

Veterinary Medicine

In addition to human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments and medications for animals, showcasing the compound’s versatility .

Organic Synthesis

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine: is used as a substrate in organic synthesis processes, such as the one-pot synthesis of 7-aza-indoles, which are important in medicinal chemistry .

Material Science

The compound’s derivatives are explored in material science for the development of new materials with unique properties, such as enhanced durability or specific reactivity .

Chemical Research

Researchers utilize this compound in chemical research to study the effects of the trifluoromethyl group on the biological activities and physical properties of compounds, furthering the understanding of organofluorine chemistry .

Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a growing field, and 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine plays a crucial role in this area. Its applications are expanding as the demand for fluorinated compounds increases in various industries .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like phosphoinositide 3-kinase (pi3k) . PI3K is a key enzyme in cell signaling pathways, regulating cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

Molecules with a -cf3 group have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Its deregulation can trigger activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), which are key players in cell growth and survival .

Result of Action

The inhibition of key enzymes like pi3k can lead to the disruption of several cellular functions, potentially leading to the inhibition of cell growth and proliferation .

Propriétés

IUPAC Name |

3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBKQISYTKFUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718247 |

Source

|

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291487-16-5 |

Source

|

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)